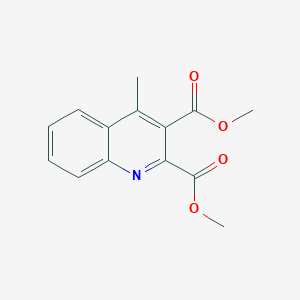

![molecular formula C15H15BrO3 B3032127 1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl- CAS No. 112404-26-9](/img/structure/B3032127.png)

1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-

説明

Synthesis Analysis

The synthesis of derivatives of 1,3-cyclohexanedione, such as arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), has been improved by using urea as a catalyst under ultrasound in aqueous media, which offers high yields and an environmentally friendly approach . Additionally, the Michael addition of cyclohexane-1,3-dione to nitro-olefins leads to the formation of unique butenolide derivatives, such as 3-(4-bromophenyl)-6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-one, which can be resolved into syn- and anti-forms .

Molecular Structure Analysis

The molecular structure of cyclohexanedione derivatives has been extensively studied. For instance, the crystal structure of 2-methyl-1,3-cyclohexanedione reveals that molecules are present in the enolized form and are linked into planar chains by hydrogen bonds . Similarly, the crystal structure of 3-(4-bromophenyl)-6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-one has been determined, showing evidence of intermolecular hydrogen bonding .

Chemical Reactions Analysis

Cyclohexanedione compounds undergo various chemical reactions, including photosensitized oxygenation, which results in the formation of 5-oxoalkanoic acids and other products . The methylation of 1,3-cyclohexanedione has been studied, with the effects of basicity and reactant ratios on the reaction being discussed . Furthermore, cyclohexanediones can be dioxygenated by molecular oxygen in the presence of cupric ions, a reaction that may proceed via an endoperoxide intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanedione derivatives are influenced by their molecular structures. For example, the solid-state and inclusion properties of 1,3-cyclohexanedione cyclamers, which can occlude benzene as a guest molecule, have been explored, revealing their structural and crystal chemical properties . The polychromism of certain cyclohexanedione derivatives, such as 2-isonicotinoylhydrazinomethylene-5,5-dimethyl-1,3-cyclohexanedione, is attributed to intramolecular charge transfer through the hydrazonocarbonyl bridge .

科学的研究の応用

Synthesis and Chemical Reactions

1,3-Cyclohexanedione derivatives have been extensively studied for their reactions with various amines, leading to the formation of a wide range of compounds. For example, reactions with 2-aminoethyl- and 3-aminopropyl-substituted heterocycles have yielded 2-aminomethylene derivatives, demonstrating the potential for creating diverse molecular architectures (Strakovs et al., 2002). Similarly, the synthesis of 2-[2-(2,3-dihydrobenzimidazolylidene)]- and 2-[2-(2,3-dihydropyrido[2,3-d]imidazolylidene)]-5,5-dimethyl-1,3-cyclohexanediones has been reported, showcasing the versatility of 1,3-cyclohexanedione in synthesizing heterocyclic compounds (Tonkikh et al., 2002).

Applications in Pesticide Development

1,3-Cyclohexanedione compounds have been reviewed for their applications in developing insecticides, herbicides, fungicides, and plant growth regulators. The study highlights the chemical's role in agrochemical research, offering potential pathways for developing new pesticides (Jiang Ming-shan, 2007).

Advanced Synthesis Techniques

Innovative synthesis methods, such as one-pot three-component reactions under ultrasound, have been explored to improve the efficiency and yield of cyclohexanedione derivatives. These methods provide environmentally friendly, high-yield, and simple work-up procedures for synthesizing complex molecules, demonstrating the compound's adaptability in modern synthetic chemistry (Song et al., 2015).

Structural and Mechanistic Studies

The synthesis and characterization of complex cyclohexanedione derivatives, like the 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, have been conducted to understand their structural properties and potential applications in designing novel compounds with specific functionalities (Da, 2002).

作用機序

Target of Action

Similar compounds, such as 1,3-cyclohexanedione, are known to be substrates for cyclohexanedione hydrolase .

Mode of Action

It is known that 1,3-cyclohexanedione, a related compound, exists predominantly as the enol tautomer . It reacts under acid catalysis with alcohols to form 3-alkoxyenones .

Biochemical Pathways

It is known that similar compounds, such as 1,3-cyclohexanedione, are involved in reactions that form c-c bonds, such as the michael reaction .

Result of Action

Similar compounds are known to have herbicidal activity, inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase in plants .

Safety and Hazards

特性

IUPAC Name |

2-[2-(4-bromophenyl)-2-oxoethyl]-5-methylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO3/c1-9-6-14(18)12(15(19)7-9)8-13(17)10-2-4-11(16)5-3-10/h2-5,9,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFOAINPKNMAMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401048 | |

| Record name | 1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112404-26-9 | |

| Record name | 1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[Amino(anilino)methylidene]glycine](/img/structure/B3032045.png)

![1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B3032046.png)

![2-Pentanone, 4-[(4-nitrophenyl)imino]-](/img/structure/B3032047.png)

![5-(Bromomethyl)benzo[b]thiophene](/img/structure/B3032058.png)

![[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3032067.png)